1-(5-Amino-2-chloropyridin-3-yl)ethanone
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Overview
Description
1-(5-Amino-2-chloropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-chloropyridin-3-yl)ethanone typically involves the chlorination of 3-acetylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step can be carried out using ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-chloropyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
1-(5-Amino-2-chloropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: Similar in structure but with a bromine atom instead of an amino group.
1-(5-Chloropyridin-3-yl)ethanone: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
1-(5-Amino-2-chloropyridin-3-yl)ethanone is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring.
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(5-amino-2-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,9H2,1H3 |
InChI Key |
YHGBSVPEZMFACJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)N)Cl |
Origin of Product |
United States |
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